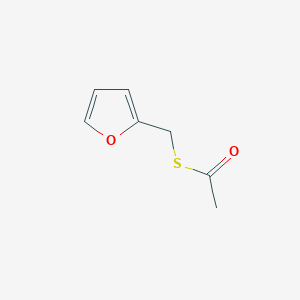

Furfuryl thioacetate

Description

Significance as a Precursor in Organic Synthesis

A primary role of furfuryl thioacetate (B1230152) in organic synthesis is its function as a stable precursor to the highly reactive and potent aroma compound, 2-furfurylthiol (also known as furfuryl mercaptan). chemicalbook.com 2-furfurylthiol is a key character impact compound in the aroma of roasted coffee, but it is notoriously unstable and prone to oxidation. chemicalbook.comfrontiersin.org Furfuryl thioacetate provides a more stable, storable form, from which the desired thiol can be generated when needed through hydrolysis. memphis.eduimreblank.ch This deacetylation can be achieved through various methods, including base-promoted (NaOH), acid-catalyzed (HCl), or enzymatic hydrolysis. memphis.eduimreblank.ch

The reactivity of the furan (B31954) ring and the thioester group makes this compound a versatile building block for a range of other molecules. ontosight.aichemimpex.com It serves as an intermediate in the synthesis of certain pharmaceuticals, agrochemicals, and specialty polymers. ontosight.aichemimpex.comguidechem.com In polymer chemistry, for instance, its derivatives can be used to produce materials with enhanced thermal and mechanical properties. chemimpex.com Its utility extends to being a reagent in acylation, alkylation, and condensation reactions. nbinno.com

Relevance in Complex Chemical Systems

This compound is not just a synthetic precursor; it is also found naturally as a constituent in coffee. chemicalbook.com Its presence and the formation of its hydrolysis product, 2-furfurylthiol, are critical to the characteristic roasted and savory flavor profiles of many food products and beverages. chemicalbook.comfrontiersin.org The formation of 2-furfurylthiol in complex food matrices like beer, wine, and coffee is a multifaceted process involving Maillard reactions between sugars and sulfur-containing amino acids (like L-cysteine) and microbial metabolism during fermentation. frontiersin.org

Recent research has highlighted its application as an effective anti-browning agent in fresh-cut produce. researchgate.net A study on fresh-cut potatoes demonstrated that S-furfuryl thioacetate could inhibit the activity of polyphenol oxidase (PPO), the enzyme responsible for browning. researchgate.net The proposed mechanism involves the compound bonding with the copper ions (Cu²⁺) at the active site of the enzyme, thereby preventing the enzymatic oxidation of phenols that leads to discoloration. researchgate.net This application is particularly notable as it presents a food-sourced compound as a potential alternative to other anti-browning agents. researchgate.net

Current Research Paradigms and Challenges

Modern research on this compound is increasingly focused on green and sustainable chemistry, particularly through the use of enzymes. The enzymatic hydrolysis of this compound to produce 2-furfurylthiol using lipases (e.g., from Candida rugosa or Candida albicans) is a key area of investigation. frontiersin.orgimreblank.chchemsrc.com This biocatalytic approach offers an environmentally friendly alternative to traditional chemical synthesis, operating under mild conditions and yielding the target thiol efficiently. frontiersin.orgimreblank.ch

| Enzyme Source | Substrate | Product | Yield | Reference |

| Lipase (B570770) from Candida rugosa | S-2-furfuryl thioacetate | 2-furfurylthiol | ~74% (at pH 5.8) | imreblank.ch |

| Lipase from Candida albicans | S-2-furfuryl thioacetate | 2-furfurylthiol | N/A | frontiersin.org |

This table summarizes findings from studies on the enzymatic hydrolysis of this compound.

Despite these advancements, challenges remain. A significant hurdle is controlling the release of the potent thiol from its more stable thioacetate precursor to achieve a desired flavor impact without generating off-odors. frontiersin.org Furthermore, fully elucidating the complex reaction networks and microbial pathways that lead to the formation of this compound and 2-furfurylthiol in fermented beverages is an ongoing research effort. frontiersin.org Understanding these mechanisms is crucial for controlling and optimizing the flavor profiles of these products. Future research is also directed towards further exploring its potential as a building block in material science and for the synthesis of novel bioactive compounds for pharmaceutical and agricultural applications. ontosight.aichemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

S-(furan-2-ylmethyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-6(8)10-5-7-3-2-4-9-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOUTUIIYXYBQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047661 | |

| Record name | S-Furfuryl thioacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oily liquid; burnt, roasted, alliaceous, garlic, savory, coffee-like | |

| Record name | S-Furfuryl thioacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1006/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

90.00 to 92.00 °C. @ 12.00 mm Hg | |

| Record name | Furfuryl thioacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water,soluble in organic solvents, fats, Miscible at room temperature (in ethanol) | |

| Record name | S-Furfuryl thioacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1006/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.149-1.155 (20°) | |

| Record name | S-Furfuryl thioacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1006/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13678-68-7 | |

| Record name | Furfurylthiol acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13678-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl thioacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013678687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanethioic acid, S-(2-furanylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | S-Furfuryl thioacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-furfuryl ethanethioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFURYL THIOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04ZX16701F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Furfuryl thioacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Pathways and Mechanistic Investigations of Furfuryl Thioacetate

Established Synthetic Routes

The synthesis of furfuryl thioacetate (B1230152) can be accomplished through several chemical pathways. The most common methods involve the direct reaction of furfuryl alcohol with thioacetic acid or the adaptation of synthetic strategies used for furfuryl acetate (B1210297).

Reaction of Furfuryl Alcohol with Thioacetic Acid

A primary and direct method for synthesizing furfuryl thioacetate involves the reaction of furfuryl alcohol with thioacetic acid. ontosight.ai This reaction is a type of esterification where the hydroxyl group of the alcohol reacts with the carboxylic acid group of thioacetic acid to form a thioester linkage. The process can be catalyzed to enhance the reaction rate. ontosight.ai This route is advantageous due to the direct formation of the desired product from readily available starting materials.

Another approach involves the reaction of furfural (B47365), an aldehyde derived from biomass, with a thioacetic acid derivative in the presence of a catalyst. ontosight.ai Additionally, this compound can be prepared by reacting furfurylmercaptan with acetic anhydride (B1165640) or acetyl chloride. google.com

Detailed procedural information from a study outlines the reaction of 3-methyl-2-buten-1-ol (B147165) with thioacetic acid, which can be adapted for furfuryl alcohol. google.com The reaction is typically conducted in a non-polar solvent like n-hexane. google.com The ratio of the alcohol to thioacetic acid is a critical parameter, with a preferred range of 1:0.2 to 1:5. google.com The reaction temperature can vary from 10°C to 80°C, with 25°C being a common choice, and the reaction time can range from a few minutes to 48 hours. google.com

Table 1: General Conditions for Synthesis from Furfuryl Alcohol and Thioacetic Acid

| Parameter | Value |

| Reactants | Furfuryl Alcohol, Thioacetic Acid |

| Solvent | n-Hexane (or other non-polar solvents) |

| Substrate:Thioacetic Acid Ratio | 1:0.2 to 1:5 |

| Temperature | 10°C to 80°C (preferably 25°C) |

| Reaction Time | 5 minutes to 48 hours |

Adaptation of Furfuryl Acetate Synthesis Methodologies

Methodologies traditionally used for the synthesis of furfuryl acetate can be adapted to produce this compound. This involves the substitution of the hydroxyl group of furfuryl alcohol. While direct synthesis from furfuryl alcohol and thioacetic acid is common, another pathway involves the use of furfuryl chloride. However, the instability and difficulty in obtaining furfuryl halides make this route less favorable. orgsyn.org A more viable method involves the reaction of furfuryl alcohol with thiourea (B124793) in the presence of a strong acid like hydrochloric acid to form S-2-furfurylisothiourea, which is then decomposed to furfuryl mercaptan. orgsyn.org This mercaptan can then be acetylated to yield this compound.

Deacetylation Mechanisms to Yield Thiols

This compound is a stable precursor to furfuryl mercaptan, a highly volatile and oxidation-prone thiol. chemicalbook.com The thioacetate group serves as a protective group for the thiol functionality. The deprotection, or deacetylation, to yield the free thiol can be achieved through various catalytic methods, including base-promoted, acid-catalyzed, and hydroxylamine-catalyzed reactions.

Base-Promoted Deacetylation

Base-promoted deacetylation is a common method for converting thioacetates to their corresponding thiols. A study on the deacetylation of various thioacetates, including S-furfuryl thioacetate, employed sodium hydroxide (B78521) (NaOH) as the base. memphis.edu In a typical procedure, the thioacetate is dissolved in a solvent like ethanol (B145695), and an aqueous solution of NaOH is added. memphis.edu The mixture is then heated under reflux to drive the reaction to completion. memphis.edu The general reaction scheme involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the thioacetate, leading to the cleavage of the thioester bond and formation of the thiolate anion and acetic acid. The thiolate is subsequently protonated during workup to yield the thiol. Research has shown that this method can provide reasonable yields, generally in the range of 50-75%. memphis.edu

Table 2: Conditions for Base-Promoted Deacetylation of this compound

| Parameter | Value |

| Reagent | Sodium Hydroxide (NaOH) |

| Solvent | Ethanol/Water |

| Temperature | 82°C (Reflux) |

| Reaction Time | 2 hours |

| Typical Yield | 50-75% memphis.edu |

Acid-Catalyzed Deacetylation

Acid-catalyzed deacetylation offers an alternative route to liberate the thiol from its thioacetate precursor. In this method, a strong acid, such as hydrochloric acid (HCl), is used as the catalyst. memphis.edu The thioacetate is dissolved in a suitable solvent, typically an alcohol like methanol, and concentrated HCl is added. memphis.edu The reaction mixture is then heated under reflux. memphis.edu The mechanism involves the protonation of the carbonyl oxygen of the thioacetate, which increases the electrophilicity of the carbonyl carbon. A nucleophile, such as water or the alcohol solvent, then attacks the carbonyl carbon, leading to the cleavage of the thioester bond and release of the thiol. Similar to base-promoted deacetylation, acid-catalyzed methods have been reported to produce yields in the range of 50-75%. memphis.edu

Table 3: Conditions for Acid-Catalyzed Deacetylation of this compound

| Parameter | Value |

| Reagent | Hydrochloric Acid (HCl) |

| Solvent | Methanol |

| Temperature | 77°C (Reflux) |

| Reaction Time | 5 hours |

| Typical Yield | 50-75% memphis.edu |

Hydroxylamine-Catalyzed Deprotection

Hydroxylamine (B1172632) can also be used to catalyze the deprotection of thioacetates. memphis.edu This method is often performed under milder conditions compared to strong acid or base catalysis. The reaction typically involves dissolving the thioacetate in a solvent such as ethanol and adding hydroxylamine. memphis.edumemphis.edu The reaction proceeds at room temperature with vigorous stirring. memphis.edumemphis.edu The mechanism is believed to involve the nucleophilic attack of hydroxylamine on the thioester, leading to the formation of a hydroxamic acid and the free thiol. However, studies have indicated that the yields for hydroxylamine-catalyzed deprotection of thioacetates can be poor compared to acid or base-catalyzed methods. memphis.edu

Table 4: Conditions for Hydroxylamine-Catalyzed Deprotection of this compound

| Parameter | Value |

| Reagent | Hydroxylamine |

| Solvent | Ethanol |

| Temperature | Room Temperature |

| Reaction Time | 2 hours |

| Typical Yield | Generally poor memphis.edu |

Enzymatic Hydrolysis of Thioacetates to Thiols

The enzymatic hydrolysis of thioacetates presents a valuable pathway for the generation of thiols. This biocatalytic approach is particularly noteworthy for its potential to produce natural flavor compounds under mild reaction conditions. imreblank.chimreblank.ch The process involves the use of hydrolase enzymes, such as lipases and esterases, to cleave the thioester bond, yielding the corresponding thiol and acetic acid. imreblank.chimreblank.chgoogle.com This method is considered an environmentally friendly alternative for producing natural thiols. researchgate.net

Lipase-Mediated Conversions (e.g., Candida albicans, Candida rugosa)

Lipases, particularly from Candida species, have been effectively employed in the hydrolysis of this compound to produce 2-furfurylthiol. imreblank.chimreblank.chresearchgate.net Lipase (B570770) from Candida rugosa has been extensively studied for this transformation. imreblank.chimreblank.chnih.gov In one study, using lipase from Candida rugosa, the enzymatic hydrolysis of S-2-furfuryl thioacetate successfully produced 2-furfurylthiol. imreblank.ch Research has shown that lipase from Candida albicans can also serve as a biocatalyst for the reaction of S-2-furfuryl thioacetate to obtain 2-furfurylthiol. researchgate.netfrontiersin.org

The enzymatic hydrolysis of S-3-(2-methylfuryl) thioacetate using lipase from Candida rugosa has also been demonstrated to produce 2-methyl-3-furanthiol (B142662). imreblank.chnih.govresearchgate.net Optimal yields of 88% for 2-methyl-3-furanthiol were achieved after 15 minutes of reaction at room temperature and a pH of 5.8. imreblank.chresearchgate.netnih.govresearchgate.net For 2-furfurylthiol, a yield of 80% was obtained after one hour under the same conditions. imreblank.chresearchgate.netnih.govresearchgate.net

While aqueous media are common for these reactions, enzymatic hydrolysis has also been successfully performed in organic solvents like n-hexane and n-pentane, as well as in a water/propylene glycol mixture. imreblank.chresearchgate.netnih.gov Although the reaction rates were slower in these non-aqueous media compared to aqueous solutions, the reaction yields were comparable. imreblank.chresearchgate.netnih.gov An added advantage of using organic solvents is the enhanced stability of the resulting thiols. imreblank.chresearchgate.netnih.gov

It is important to note that not all lipases are effective. In some studies, several lipases were screened, and no hydrolytic activity was observed after 72 hours under various conditions. google.com However, lipase from Candida cylindracea has shown activity in hydrolyzing S-furfuryl thioacetate. google.com

Table 1: Lipase-Mediated Hydrolysis of this compound

| Lipase Source | Substrate | Product | Yield | Reaction Time | Conditions | Reference |

|---|---|---|---|---|---|---|

| Candida rugosa | S-2-Furfuryl thioacetate | 2-Furfurylthiol | 80% | 1 hour | Room temperature, pH 5.8 | imreblank.chresearchgate.netnih.govresearchgate.net |

| Candida rugosa | S-3-(2-Methylfuryl) thioacetate | 2-Methyl-3-furanthiol | 88% | 15 minutes | Room temperature, pH 5.8 | imreblank.chresearchgate.netnih.govresearchgate.net |

| Candida albicans | S-2-Furfuryl thioacetate | 2-Furfurylthiol | - | - | - | researchgate.netfrontiersin.org |

| Candida cylindracea | S-Furfuryl thioacetate | 2-Furfurylthiol | - | - | pH 5.8, various temperatures | google.com |

Esterase-Mediated Transformations

Esterases, particularly pig liver esterase (PLE), have been identified as effective biocatalysts for the hydrolysis of thioacetates, especially when lipases show no activity. google.com In instances where various lipases failed to hydrolyze certain thioacetates, pig liver esterase was found to be the only enzyme that exhibited hydrolytic activity. google.com

For substrates that have low solubility in water, the hydrolysis using PLE can be carried out in a phosphate (B84403) buffer containing a small amount of an organic solvent like ethanol. google.com For example, the hydrolysis of certain thioacetate derivatives that were sparingly soluble in water was successfully performed in a 0.1 M phosphate buffer with 5% ethanol at pH 8.0 and room temperature. google.com A kinetic study of this reaction showed that all thioacetates were transformed within 48 hours. google.com This indicates that the hydrolysis reaction with the crude pig liver esterase used was not stereospecific, as all thioacetates were transformed. google.com

Influence of Reaction Parameters (pH, Temperature, Enzyme-to-Substrate Ratio) on Yield and Kinetics

The efficiency of the enzymatic hydrolysis of this compound is significantly influenced by several reaction parameters, including pH, temperature, and the enzyme-to-substrate ratio. imreblank.chgoogle.comnih.gov

pH: The pH of the reaction medium affects both the reaction rate and the final yield of the thiol. For the hydrolysis of S-2-furfuryl thioacetate using lipase from Candida rugosa, studies have been conducted at pH values of 5.8, 6.0, 7.0, and 8.0. imreblank.ch While the reaction rates were similar across this pH range, the yields differed. imreblank.ch A maximum yield of 74% for 2-furfurylthiol was achieved at pH 5.8, which decreased to 50% at pH 8.0. imreblank.chimreblank.ch The optimal pH for the enzymatic hydrolysis of S-3-(2-methylfuryl) thioacetate and S-2-furfuryl thioacetate was found to be in the range of 5.5-6.5. imreblank.ch

Temperature: Temperature influences the rate of the enzymatic reaction. Studies on the hydrolysis of S-2-furfuryl thioacetate were performed at 4°C, 23°C, and 37°C. imreblank.ch As expected, the reaction rate was much slower at 4°C, though the product was more stable. imreblank.ch No significant differences in reaction rate were observed between 23°C and 37°C. imreblank.ch Therefore, room temperature (around 23°C) is often considered a good compromise for reaction rate, cost, and energy efficiency. imreblank.chimreblank.ch

Enzyme-to-Substrate Ratio: The ratio of the enzyme to the substrate primarily influences the reaction rate. imreblank.chgoogle.com In the hydrolysis of S-2-furfuryl thioacetate, increasing the amount of enzyme from 13 to 262 units for the same substrate concentration (0.064 mmol) increased the reaction rate but had no significant effect on the final yield of 2-furfurylthiol. imreblank.ch However, for the hydrolysis of S-3-(2-methylfuryl) thioacetate, the enzyme concentration influenced both the reaction rate and the yield. imreblank.chimreblank.ch An optimal yield of 88% was achieved after 15 minutes with 65 units of enzyme, while lower enzyme concentrations (26 and 6.5 units) resulted in yields of only 50% and 10%, respectively. imreblank.ch

Table 2: Influence of Reaction Parameters on Enzymatic Hydrolysis of Thioacetates

| Parameter | Substrate | Enzyme | Observation | Reference |

|---|---|---|---|---|

| pH | S-2-Furfuryl thioacetate | Candida rugosa lipase | Max yield (74%) at pH 5.8; yield decreased at higher pH. | imreblank.chimreblank.ch |

| Temperature | S-2-Furfuryl thioacetate | Candida rugosa lipase | Slower rate at 4°C; similar rates at 23°C and 37°C. | imreblank.ch |

| Enzyme/Substrate Ratio | S-2-Furfuryl thioacetate | Candida rugosa lipase | Increased rate with more enzyme, no significant effect on yield. | imreblank.ch |

| Enzyme/Substrate Ratio | S-3-(2-Methylfuryl) thioacetate | Candida rugosa lipase | Both rate and yield influenced by enzyme concentration. | imreblank.chimreblank.ch |

Mechanisms of Formation in Complex Matrices

Thermochemical Reaction Pathways

The formation of this compound in complex matrices, particularly in food systems during thermal processing, is often attributed to thermochemical reactions.

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary pathway for the formation of many flavor compounds, including the precursors to this compound. frontiersin.orgfrontiersin.orgrothamsted.ac.uk A key step in this process is the dehydration of sugars to form furfural. frontiersin.orgfrontiersin.org

The formation of 2-furfurylthiol (FFT), the corresponding thiol of this compound, is well-documented to occur through the Maillard reaction. frontiersin.orgfrontiersin.org This process typically involves the reaction of a pentose (B10789219) sugar with a sulfur-containing amino acid, such as L-cysteine, at elevated temperatures. frontiersin.orgnih.gov The sugars undergo dehydration to produce furfural. frontiersin.orgfrontiersin.org The type of sugar influences the yield of FFT, with pentoses like ribose and xylose generally producing higher concentrations than hexoses like fructose (B13574) and glucose. frontiersin.orgfrontiersin.org This is because pentoses have a higher propensity to form furfural upon dehydration. frontiersin.orgfrontiersin.org

The furfural then reacts with a sulfur source, which is often hydrogen sulfide (B99878) (H₂S) generated from the degradation of sulfur-containing amino acids like L-cysteine. frontiersin.org The reaction between furfural and H₂S can lead to the formation of 2-furfurylthiol. frontiersin.org While the direct formation of this compound in this pathway is less detailed in the provided sources, the formation of its thiol precursor, 2-furfurylthiol, is a critical step. The subsequent acetylation of the thiol to form the thioacetate could potentially occur through reactions with acetyl-donating compounds also generated during the complex Maillard reaction cascade.

The reaction conditions, such as temperature and pH, play a crucial role. Higher temperatures generally increase the yield of FFT. frontiersin.orgnih.gov The pH also has a significant impact, with lower pH values generally favoring the production of FFT. frontiersin.orgnih.gov

Interactions of Furfural with Sulfur-Containing Amino Acids (e.g., L-cysteine)

The reaction between furfural and the sulfur-containing amino acid L-cysteine is a recognized pathway in the formation of furan (B31954) thiols. frontiersin.orgfrontiersin.org This interaction leads to the creation of a furfural-cysteine conjugate. frontiersin.orgnih.gov This conjugate acts as a crucial intermediate. In microbial environments, this adduct can be transported into yeast cells by various amino acid permeases. frontiersin.orgnih.gov Once inside the cell, or even in vitro, the furfuryl-cysteine adduct can be cleaved by specific enzymes to produce 2-furfurylthiol. nih.gov The thermal treatment of furfural in the presence of L-cysteine has also been confirmed to form 2-furfurylthiol. researchgate.net

Involvement of Hydrogen Sulfide (H₂S) as a Precursor

Hydrogen sulfide (H₂S) is a significant precursor in the synthesis of 2-furfurylthiol. frontiersin.org It is widely accepted that H₂S, often originating from the pyrolysis or microbial metabolism of L-cysteine, can react with furfural or its derivatives. nih.govnih.gov One proposed mechanism involves the reduction of furfural to generate 2-furfuryl alcohol; this alcohol then reacts with H₂S, eliminating a water molecule to yield 2-furfurylthiol. nih.gov

Research indicates that the reaction of furfural with H₂S can produce 2-furfurylthiol in significantly higher yields compared to the pathway involving the direct reaction between L-cysteine and furfural. frontiersin.orgfrontiersin.org This increased efficiency may be because H₂S is a direct hydrolysis product of L-cysteine, thereby bypassing a reaction step. frontiersin.orgfrontiersin.org In the context of fermentation, particularly in winemaking, conditions that favor the excess production of H₂S by yeast promote the formation of this volatile thiol from furfural released by toasted oak barrels. researchgate.net

Microbial Metabolism and Enzyme Catalysis

Beyond thermochemical reactions, microbial metabolism and enzyme catalysis are essential factors in the production of furan thiols. frontiersin.orgfrontiersin.org Various microorganisms, particularly yeasts, secrete enzymes that can catalyze substrates to generate important flavor compounds during fermentation. frontiersin.orgnih.gov It has been reported that yeast can use hydrogen sulfide as a precursor to produce 2-furfurylthiol from furfural. frontiersin.orgfrontiersin.org For instance, certain enzymes like C-S lyase are known to cleave furfuryl-cysteine adducts to produce 2-furfurylthiol. nih.gov Furthermore, lipases have been identified as potential biocatalysts; a lipase from Candida albicans was used to catalyze a reaction with S-2-furfuryl thioacetate to yield 2-furfurylthiol. frontiersin.orgfrontiersin.orgnih.gov

Role of Baker's Yeast in Biotransformation of Cysteine-Aldehyde Conjugates

Baker's yeast (Saccharomyces cerevisiae) has demonstrated the ability to catalyze the transformation of cysteine-furfural conjugates into 2-furfurylthiol. researchgate.netcapes.gov.br This biotransformation provides a biochemical route for producing thiols that can be used as flavorings. capes.gov.br The efficiency and speed of this conversion are influenced by several reaction parameters, including pH, substrate concentration, and whether the process is aerobic or anaerobic. researchgate.netcapes.gov.br

In one study, the optimal yield of 2-furfurylthiol (37%) was achieved when a 20 mM concentration of the cysteine-furfural conjugate was incubated anaerobically with whole-cell baker's yeast at a pH of 8.0. researchgate.netcapes.gov.br The yield was lower under aerobic conditions, likely due to the oxidative dimerization of the resulting thiol into bis(2-furfuryl) disulfide. researchgate.net

Table 1: Influence of Incubation Conditions on 2-Furfurylthiol Yield from Cysteine-Furfural Conjugate via Baker's Yeast Biotransformation

| Parameter | Condition | Optimal Yield of 2-Furfurylthiol | Reference |

| Incubation Mode | Aerobic | ~25% | researchgate.net |

| Anaerobic | 28% (at pH 6.9) | researchgate.net | |

| pH (Anaerobic) | 8.0 | 37% | researchgate.netcapes.gov.br |

| Substrate Conc. | 20 mM | 37% (at pH 8.0, anaerobic) | researchgate.netcapes.gov.br |

Chemical Reactivity and Derivatization Studies

Thiol-Thioacetate Exchange Reactions

Thiol-thioacetate exchange reactions involving furfuryl thioacetate (B1230152) are fundamental in synthetic organic chemistry. This process typically involves the nucleophilic attack of a thiol on the electrophilic carbonyl carbon of the thioacetate group. This leads to the formation of a new thioester and the release of a thiol, which in the case of furfuryl thioacetate is the potent aroma compound, 2-furfurylthiol. This exchange is a reversible process, and the equilibrium can be manipulated by controlling the reaction conditions, such as the concentration of reactants and the removal of one of the products.

These exchange reactions are particularly relevant in the context of dynamic covalent chemistry and the synthesis of self-healing materials. The reversible nature of the thiol-thioacetate linkage allows for the dynamic rearrangement of polymer chains, imparting responsive properties to the material.

Cross-Coupling Reactions Involving the Thioacetate Moiety

The thioacetate group of this compound can be activated to participate in cross-coupling reactions, enabling the formation of carbon-sulfur (C-S) bonds. These reactions are powerful tools for constructing complex molecules containing a sulfide (B99878) linkage.

Copper-Catalyzed C-S Cross-Coupling with Aryl Halides

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are a common method for forming C-S bonds. conicet.gov.arsci-hub.se In this reaction, this compound can react with aryl halides in the presence of a copper catalyst and a suitable ligand to yield S-furfuryl aryl sulfides. beilstein-journals.org Research has shown that using copper(I) iodide (CuI) as the copper source with 1,10-phenanthroline (B135089) as a ligand in toluene (B28343) is effective for producing S-aryl thioacetates. beilstein-journals.org This methodology provides a direct route to synthesize aryl sulfides, which are important structural motifs in many biologically active compounds. sci-hub.se

Table 1: Conditions for Copper-Catalyzed C-S Cross-Coupling

| Parameter | Condition |

|---|---|

| Catalyst | Copper(I) Iodide (CuI) |

| Ligand | 1,10-phenanthroline |

| Solvent | Toluene |

| Temperature | 100 °C |

| Reaction Time | 24 hours (conventional), 2 hours (microwave) |

Mechanistic Insights into Oxidative Addition–Reductive Elimination Pathways

The mechanism of the copper-catalyzed C-S cross-coupling reaction has been a subject of detailed investigation. conicet.gov.aracs.org Experimental and computational studies suggest that the reaction proceeds through an oxidative addition–reductive elimination pathway. conicet.gov.aracs.orgnih.gov The catalytic cycle is thought to begin with the formation of a catalytically active [Cu(ligand)(thioacetate)] species. conicet.gov.aracs.org This complex then undergoes oxidative addition with the aryl halide, leading to the formation of an unstable Cu(III) intermediate. conicet.gov.aracs.org Subsequent reductive elimination from this intermediate forms the C-S bond of the final product and regenerates the active Cu(I) catalyst. conicet.gov.aracs.org Studies using radical probes have found no evidence of radical species, supporting this oxidative addition-reductive elimination mechanism over alternatives like single electron transfer or halogen atom transfer. conicet.gov.aracs.org

Reactions Leading to Disulfides and Other Sulfur Derivatives

This compound serves as a precursor to 2-furfurylthiol, which is highly susceptible to oxidation, leading to the formation of disulfides and other sulfur-containing derivatives. chemicalbook.comchemdad.com

Oxidation Pathways (e.g., Formation of Furfuryl Disulfide)

The hydrolysis of this compound, which can be achieved chemically or enzymatically, yields 2-furfurylthiol. researchgate.netimreblank.ch This thiol is readily oxidized, particularly in the presence of air, to form bis(2-furfuryl) disulfide. imreblank.ch The oxidation can proceed through a radical mechanism. This transformation is significant as the resulting disulfide has different sensory properties compared to the initial thiol. imreblank.ch Studies have shown that the rate of oxidation is influenced by the solvent and pH. researchgate.netimreblank.ch For instance, 2-furfurylthiol is more stable in organic solvents like n-hexane and n-pentane compared to aqueous solutions. researchgate.netimreblank.ch

Enzymatic hydrolysis of S-2-furfuryl thioacetate using lipase (B570770) from Candida rugosa has been shown to produce 2-furfurylthiol, which then partially converts to bis(2-furfuryl) disulfide through chemical oxidation. imreblank.ch The yield of 2-furfurylthiol can be optimized by controlling the pH, with a maximum yield of 74% reported at a pH of 5.8. imreblank.ch

Synthesis of Thioacetate-Based Initiators for Polymerization

The thioacetate functionality can be incorporated into initiator molecules for controlled polymerization techniques. Research has demonstrated the development of tosylate and nosylate-based initiators containing a thioacetate group for the cationic ring-opening polymerization (CROP) of 2-alkyl-2-oxazolines. researchgate.netnih.gov These initiators allow for the synthesis of well-defined polymers with a thiol group at one end after the cleavage of the thioacetate. researchgate.netnih.gov The thiol-terminated polymers can then be used for further modifications, such as surface patterning through Michael addition reactions. researchgate.netnih.gov

Controlled Ring-Opening Polymerization (cROP)

While this compound itself is not a typical monomer for controlled ring-opening polymerization (cROP), its constituent functional groups are integral to strategies for creating furan-functionalized polymers via cROP. The furan (B31954) ring is susceptible to acid-catalyzed polymerization, but this process is typically a form of polycondensation that is difficult to control. nih.gov A more refined and controlled approach involves using thioacetate-based initiators for the cROP of other monomers, such as 2-oxazolines. mdpi.com

In this advanced methodology, a functional initiator carrying a thioacetate group is used to start the cationic ring-opening polymerization of a monomer like 2-ethyl-2-oxazoline. This process allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity. The resulting polymer chain is end-capped with the thioacetate group, which acts as a latent functional handle for subsequent reactions. This strategy effectively incorporates the thioacetate functionality into a polymer backbone created through a controlled polymerization mechanism, setting the stage for further derivatization, including the introduction of furan moieties.

Cleavage of Thioacetate End Groups for Further Functionalization

A key advantage of incorporating thioacetate end groups onto a polymer is their ability to be cleanly and efficiently converted into thiol (mercapto) groups. This deprotection step is crucial as it unmasks a reactive site that can be used for a wide array of chemical modifications. core.ac.ukresearchgate.net

The cleavage of the thioacetate is typically achieved through aminolysis or hydrolysis under basic conditions. For instance, in polymers synthesized via Atom Transfer Radical Polymerization (ATRP), the terminal bromine group can be substituted with a thioacetate, which is then hydrolyzed to a mercapto group. researchgate.net Similarly, for poly(2-oxazoline)s prepared by cROP using a thioacetate initiator, the end group can be rapidly cleaved using a strong, non-nucleophilic base like triazabicyclodecene.

This transformation yields a polymer with a terminal thiol group, a versatile functional handle for "click" chemistry reactions, such as thiol-ene additions. nih.govnih.gov This high efficiency and orthogonality allow for the introduction of various functionalities. A notable example is the Michael addition of the deprotected thiol-terminated polymer with functional (meth)acrylates. This has been demonstrated with a range of molecules, including n-butyl acrylate (B77674) and, significantly, furfuryl methacrylate (B99206). nih.govacs.org The reaction with furfuryl methacrylate effectively attaches a furan group to the polymer chain end, demonstrating a powerful method for producing furan-functionalized polymers with a controlled architecture. This two-step process—cROP with a thioacetate initiator followed by deprotection and thiol-ene functionalization—provides access to a new generation of advanced, functional materials. mdpi.comresearchgate.net

Advanced Analytical and Spectroscopic Characterization Methods

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating complex mixtures. For a volatile to semi-volatile sulfur compound like furfuryl thioacetate (B1230152), gas and liquid chromatography are the primary methods employed. These are often preceded by extraction and concentration steps to isolate the analyte from the sample matrix.

Gas chromatography is highly suitable for the analysis of furfuryl thioacetate due to its volatility. The choice of detector is critical for achieving the desired selectivity and sensitivity.

Flame Ionization Detector (FID): The FID is a universal detector for organic compounds. It is often used for quantification when the identity of the compound is already known. In studies involving the enzymatic hydrolysis of S-2-furfuryl thioacetate, GC-FID has been used to determine the concentration of the thioacetate and its related products. imreblank.chgoogle.comimreblank.ch This detector provides a response proportional to the number of carbon atoms, making it a robust tool for quantification when coupled with appropriate standards. imreblank.chgoogle.comimreblank.ch this compound is listed as a compound suitable for GC-FID analysis in standard mixtures for food and beverage analysis. metasci.cametasci.ca

Flame Photometric Detector (FPD): The FPD is a sulfur-selective detector, making it particularly valuable for analyzing sulfur-containing compounds like this compound, especially in complex matrices where interferences from other compounds could be an issue. nih.gov It has been used alongside FID in the analysis of enzymatic hydrolysis reactions of thioacetates to specifically monitor the sulfur-containing products. imreblank.chgoogle.comimreblank.ch The FPD offers enhanced selectivity for sulfur compounds compared to the FID. nih.gov

Pulsed Flame Photometric Detector (PFPD): The PFPD is an advancement of the FPD, offering improved sensitivity and selectivity for sulfur compounds. nih.govmdpi.com This detector is particularly effective for trace-level analysis of volatile sulfur compounds in matrices such as wine and beer. mdpi.comresearchgate.net Its application is crucial when analyzing the hydrolysis product of this compound, 2-furfurylthiol, which often exists at very low concentrations. nih.gov The PFPD operates in a sulfur-selective mode, providing high sensitivity for compounds like thioacetates. mdpi.com

Table 1: Example GC Conditions for this compound and Related Compounds Analysis

| Parameter | Condition 1 imreblank.chimreblank.ch | Condition 2 google.com | Condition 3 (PFPD) mdpi.com |

|---|---|---|---|

| Chromatograph | Carlo Erba Mega 2 | Agilent 6890 series | Varian CP-3800 |

| Column | DB-1701 or DB-FFAP (30 m x 0.32 mm, 0.25 µm) | DB-1701 or DB-FFAP (30 m x 0.32 mm, 0.25 µm) | DB-FFAP (30 m x 0.32 mm, 1 µm) |

| Injector | Cold on-column | Cold on-column | Not specified (for SPME desorption) |

| Oven Program | 35°C (2 min), 40°C/min to 50°C (1 min), 6°C/min to 240°C (10 min) | 35°C (2 min), 40°C/min to 50°C (2 min), 8°C/min to 180°C, 10°C/min to 240°C (10 min) | 35°C (3 min), 10°C/min to 150°C (5 min), 20°C/min to 220°C (3 min) |

| Carrier Gas | Helium | Helium (80 kPa) | Nitrogen (2 mL/min) |

| Detectors | FID, FPD | FID, FPD | PFPD |

While GC is more common for volatile analysis, liquid chromatography, particularly high-performance liquid chromatography (HPLC), can also be used for the analysis of this compound. sielc.com Reverse-phase (RP) HPLC methods have been developed for its separation. sielc.com

A typical method involves using a C18 or Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry detection (LC-MS), the non-volatile phosphoric acid is typically replaced with a volatile acid such as formic acid. sielc.com LC is also used extensively in the analysis of the hydrolysis products of this compound, often after a derivatization step to improve detection. nih.govfrontiersin.orgnih.gov

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique widely used for extracting volatile and semi-volatile compounds from a sample matrix before GC analysis. frontiersin.orgfrontiersin.org Headspace SPME (HS-SPME) is the most common variant, where a coated fiber is exposed to the vapor phase (headspace) above the sample. frontiersin.orgmdpi.com

This technique is effective for isolating compounds like this compound and its derivatives from complex food and beverage samples. frontiersin.orgfrontiersin.org The choice of the fiber coating is crucial for efficient extraction. For sulfur compounds, fibers such as Carboxen/polydimethylsiloxane (CAR/PDMS) are often found to be the most appropriate. researchgate.net The efficiency of HS-SPME can be influenced by the sample matrix; for instance, the ethanol (B145695) content in wine can significantly affect the adsorption of sulfur volatiles onto the SPME fiber. mdpi.com After adsorption, the fiber is transferred to the GC injector, where the analytes are thermally desorbed for analysis. researchgate.net

Traditional solvent extraction methods remain a robust approach for isolating this compound from samples. Liquid-liquid extraction (LLE) is a common pre-treatment technique. nih.govfrontiersin.org

In laboratory studies, diethyl ether has been used to extract this compound and its related thiols and disulfides from aqueous reaction mixtures. imreblank.chimreblank.ch Following the extraction, the ether layer is typically dried using an agent like anhydrous sodium sulfate (B86663) to remove residual water. The extract is then concentrated to a smaller volume to increase the analyte concentration before chromatographic analysis. imreblank.chimreblank.ch This concentration step is often performed using a Vigreux column to gently evaporate the solvent. imreblank.chimreblank.ch Other solvents like dichloromethane (B109758) are also used for LLE of related compounds. frontiersin.org To further enhance sensitivity, a stream of nitrogen can be used to blow down the solvent. frontiersin.org

Headspace Solid-Phase Microextraction (SPME)

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is a powerful detection technique that provides information about the mass-to-charge ratio of ionized molecules. When coupled with a separation technique like GC, it is an indispensable tool for both identifying and quantifying compounds.

The combination of Gas Chromatography and Mass Spectrometry (GC-MS) is the most widely used technology for the analysis of flavor and fragrance components, including this compound. nih.gov GC provides the separation of the components in a mixture, and the mass spectrometer provides mass spectra that can be used for structural identification. imreblank.chnih.gov

Analyses of this compound and its reaction products have been performed using GC-MS systems. imreblank.chimreblank.ch Electron Ionization (EI) at a standard energy of 70 eV is commonly used to generate reproducible mass spectra that can be compared against spectral libraries for identification. imreblank.chimreblank.ch Chemical Ionization (CI), a softer ionization technique using a reagent gas like ammonia, can also be employed to help determine the molecular weight of the compound. imreblank.chimreblank.ch

The mass spectrum of this compound is characterized by specific fragment ions. The NIST mass spectrometry database provides key data for its identification. nih.gov

Table 2: GC-MS Spectral Data for this compound

| Parameter | Value nih.gov |

|---|---|

| Source | NIST Mass Spectrometry Data Center |

| NIST Number | 5378 |

| Top Peak (m/z) | 81 |

| 2nd Highest Peak (m/z) | 43 |

| 3rd Highest Peak (m/z) | 53 |

The peak at m/z 81 corresponds to the furfuryl cation, a characteristic fragment for furan (B31954) derivatives. The peak at m/z 43 is indicative of the acetyl group ([CH₃CO]⁺). This fragmentation pattern allows for confident identification of this compound in complex samples analyzed by GC-MS. nih.gov

High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (HPLC-HRMS)

High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (HPLC-HRMS) is a powerful technique for the analysis of this compound, particularly in complex matrices like food and beverages. nih.govfrontiersin.org This method combines the separation capabilities of HPLC with the high mass accuracy and resolution of HRMS, allowing for both quantification and confident identification of the compound. nih.govfrontiersin.org

In the analysis of coffee, for instance, HPLC-HRMS has been employed to quantify 2-furfurylthiol (FFT), a related compound, after derivatization. nih.govfrontiersin.org This approach provides crucial information on the molecular structure and composition, enhancing the accuracy and reliability of the analysis. nih.govfrontiersin.org The use of HRMS is particularly important in food analysis due to the complexity of the sample matrix. nih.govfrontiersin.org For direct analysis of S-furfuryl thioacetate, a reverse-phase (RP) HPLC method can be utilized with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Polymer Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for the analysis of polymers, including those that may incorporate or be synthesized from thioacetate-containing initiators. core.ac.uknih.govmdpi.com ESI is capable of ionizing soluble polymers, often producing multiply charged ions of the oligomer distribution. nih.gov While this can create complex spectra, it provides a pathway to determine the molecular weight distribution and end-group functionalities of polymers. nih.govnih.gov

In the context of polymers synthesized using thioacetate-based initiators, ESI-MS plays a crucial role in confirming the structure of the resulting polymers. core.ac.uk For example, it has been used to verify the successful incorporation of a thioacetate-functionalized initiator into a poly(2-ethyl-2-oxazoline) chain. core.ac.uk The resulting mass spectrum can identify the main polymer population and any side products or variations arising from different initiation or termination events. core.ac.uk The detailed structural information obtained from ESI-MS is essential for understanding the polymerization process and the properties of the final material. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. nih.govguidechem.comimreblank.ch It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different protons in the molecule. nih.govguidechem.com The protons on the furan ring typically appear in the aromatic region, while the methylene (B1212753) protons adjacent to the sulfur and the methyl protons of the acetyl group appear at higher fields. Data from various sources confirm the expected chemical shifts for these protons. nih.govguidechem.com

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. nih.govguidechem.com Each unique carbon atom in the molecule gives a distinct signal. The carbonyl carbon of the thioester group is typically found at a characteristic downfield shift. The carbons of the furan ring and the methylene and methyl carbons also have predictable chemical shifts. nih.govguidechem.com

Applications in Confirming Side Reactions and Product Structures

NMR spectroscopy is crucial for identifying potential side reactions during the synthesis or modification of this compound. memphis.edu For example, in reactions involving the deacetylation of thioacetates to form thiols, NMR analysis can be used to verify the purity of the product and identify any byproducts that may have formed through processes like intramolecular cyclization or intermolecular polymerization. memphis.edu It has also been used to confirm the structure of thiols obtained from the enzymatic hydrolysis of thioacetates. google.com

Infrared (IR) Spectroscopy for Functional Group Analysis

FTIR Spectra

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, FTIR spectra provide characteristic absorption bands corresponding to its thioester and furan moieties. The spectrum for this compound has been recorded and is available in spectral databases. nih.gov The analysis is typically performed by preparing a thin film of the compound. nih.gov

ATR-IR Spectra

Attenuated Total Reflectance (ATR) is an accessory to FTIR spectroscopy that simplifies the analysis of liquid and solid samples by eliminating the need for extensive sample preparation. piketech.com The ATR-IR spectrum of this compound provides similar information to the standard FTIR spectrum, revealing the key functional groups. nih.gov This technique is particularly useful for rapid and non-destructive analysis. piketech.commdpi.com

Vapor Phase IR Spectra

In the analysis of volatile compounds, Vapor Phase Infrared (VP-IR) spectroscopy is employed. This method provides the infrared spectrum of a substance in its gaseous state. The VP-IR spectrum of this compound has been documented, offering valuable data for its identification in the vapor phase, which is relevant in aroma and fragrance studies. nih.gov

Table 1: Infrared Spectroscopy Methods for this compound Characterization

| Method | Technique/Sample Form | Source of Spectrum/Sample | Reference |

|---|---|---|---|

| FTIR Spectra | Film | Bruker IFS 45 | nih.gov |

| ATR-IR Spectra | Aldrich W316202 | Sigma-Aldrich Co. LLC. | nih.gov |

| Vapor Phase IR Spectra | Vapor Phase | Sigma-Aldrich Co. LLC. (Aldrich 292990) | nih.gov |

UV-Visible Spectrophotometry for Mechanistic Studies

UV-Visible (UV-Vis) spectrophotometry is a valuable tool for investigating the mechanisms of chemical reactions. In studies involving thioacetates, UV-Vis spectroscopy can be used to monitor the reaction progress and identify transient species. For instance, in the copper-catalyzed C–S cross-coupling reaction of potassium thioacetate with iodobenzene, UV-Vis spectrophotometry was employed to study the formation of the catalytically active species. acs.org

Furthermore, UV-Vis spectroscopy is central to quantification methods that rely on colorimetric reagents. When this compound is hydrolyzed to produce 2-furfurylthiol, the concentration of the resulting free thiol can be determined using reagents like Ellman's reagent, which produces a colored product with a specific absorbance maximum. memphis.eduwikipedia.org The absorbance, measured by a spectrophotometer, is directly proportional to the concentration of the thiol, allowing for the calculation of reaction yields and rates. memphis.edu This approach has been used to determine the percent yield in deacetylation reactions of various thioacetates. memphis.edu

Stable Isotope Dilution Assay (SIDA) for Precise Quantification

Stable Isotope Dilution Assay (SIDA) is a highly accurate and precise method for quantifying analytes, especially in complex matrices. nih.govmdpi.com The technique involves adding a known quantity of a stable isotope-labeled version of the analyte (e.g., labeled with ¹³C, ²H, or ¹⁵N) to the sample as an internal standard. nih.govdpi.qld.gov.au Because the labeled standard has nearly identical chemical and physical properties to the natural analyte, it can effectively compensate for analyte loss during sample preparation and for matrix effects during analysis by mass spectrometry. nih.govfrontiersin.org

In the context of this compound, SIDA is the preferred method for the precise quantification of its important aroma-active product, 2-furfurylthiol (FFT). frontiersin.orgfrontiersin.org The use of SIDA combined with techniques like gas chromatography-mass spectrometry (GC-MS) helps to mitigate the loss of the volatile and reactive FFT during extraction and analysis, thereby reducing quantification errors. frontiersin.orgfrontiersin.org This method has been successfully applied to quantify FFT in complex food and beverage matrices such as coffee and alcoholic beverages. frontiersin.orgresearchgate.net

Methods for Thiol Quantification (e.g., Ellman's Reagent)

The primary chemical transformation of this compound in many contexts is its hydrolysis to 2-furfurylthiol. imreblank.ch Therefore, methods for quantifying thiols are crucial for studying this reaction.

Ellman's Reagent (DTNB)

A classic and widely used method for thiol quantification is the Ellman's test, which employs 5,5′-dithiobis-(2-nitrobenzoic acid), commonly known as DTNB or Ellman's reagent. wikipedia.org This reagent reacts stoichiometrically with free thiol groups to produce a yellow-colored anion, 2-nitro-5-thiobenzoate (TNB²⁻). wikipedia.orgraybiotech.com The concentration of TNB²⁻ can be measured by UV-Vis spectrophotometry at a wavelength of approximately 412 nm. wikipedia.orginterchim.fr The molar absorptivity of TNB²⁻ is well-established (around 14,150 M⁻¹cm⁻¹), allowing for accurate calculation of the thiol concentration. wikipedia.org This method has been specifically used to determine the yield of thiols from the deacetylation of thioacetates. memphis.edu

Other Derivatization Reagents

Besides Ellman's reagent, other derivatizing agents are used to enhance the stability and detectability of thiols for analysis by chromatography. One such reagent is 4,4′-dithiodipyridine (DTDP), which has been used to derivatize volatile thiols, including 2-furfurylthiol, in fermented grain samples. The resulting derivatives were then quantified using ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS), demonstrating excellent sensitivity and stability. mdpi.com

Table 2: Common Methods for Quantifying Thiols from this compound

| Method | Reagent | Principle | Detection | Reference |

|---|---|---|---|---|

| Ellman's Test | 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) | Reacts with thiols to form the colored TNB²⁻ anion. | UV-Vis Spectrophotometry (~412 nm) | memphis.eduwikipedia.orgraybiotech.com |

| Derivatization-UPLC-MS/MS | 4,4′-Dithiodipyridine (DTDP) | Reacts with thiols to form a stable derivative. | UPLC-MS/MS | mdpi.com |

Biochemical and Biological Interaction Mechanisms

Enzyme Inhibition Studies

Furfuryl thioacetate (B1230152) has been identified as a potent inhibitor of polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables. This inhibition is crucial in the food industry for preserving the freshness and appearance of produce.

Inhibition of Polyphenol Oxidase (PPO) Activity

Research has demonstrated that S-furfuryl thioacetate (S-Ft) can significantly reduce PPO activity. colab.wsresearchgate.netabertay.ac.uk At concentrations of 0.04 mM and 0.07 mM, S-Ft was found to inhibit the PPO activity in fresh-cut potatoes by 91.22% and 91.77%, respectively. researchgate.netabertay.ac.uk This inhibition effectively slows down the conversion of tyrosine into quinones, the precursors to the brown pigments formed during enzymatic browning. colab.wsabertay.ac.uk

Kinetic studies have revealed that furfuryl thioacetate acts as a reversible mixed-type inhibitor of PPO. colab.wsresearchgate.netabertay.ac.uk This means that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This dual binding mechanism contributes to its effectiveness as an inhibitor. colab.wsresearchgate.netabertay.ac.uk

A key mechanism behind the inhibitory action of this compound is its ability to chelate the copper ions (Cu²⁺) present in the active site of PPO. colab.wsresearchgate.netabertay.ac.ukmdpi.com PPO is a copper-containing enzyme, and these ions are essential for its catalytic activity. By binding to the Cu²⁺ ions, this compound effectively inactivates the enzyme. researchgate.netabertay.ac.ukmdpi.com The recovery of PPO activity upon the addition of copper acetate (B1210297) further supports the role of Cu²⁺ chelation in the inhibition process. researchgate.netabertay.ac.uk For instance, after inhibition with 0.04 mM and 0.07 mM S-Ft, the addition of copper acetate restored PPO activities to 55.62% and 59.45% of the control, respectively. researchgate.netabertay.ac.uk

This compound induces conformational changes in the secondary structure of PPO. colab.wsresearchgate.netabertay.ac.uk Circular dichroism analysis has shown that treatment with S-furfuryl thioacetate leads to a decrease in the α-helix content and an increase in the β-sheet content of the enzyme. colab.wsresearchgate.netabertay.ac.uk These structural alterations contribute to the loss of enzymatic function. researchgate.netabertay.ac.ukmdpi.com

Table 1: Effect of S-Furfuryl Thioacetate on PPO Secondary Structure

| Secondary Structure | Change upon S-Ft Treatment |

| α-helix | Decrease colab.wsresearchgate.netabertay.ac.uk |

| β-sheet | Increase colab.wsresearchgate.netabertay.ac.uk |

In addition to chelating copper ions, molecular docking studies have indicated that this compound also interacts with amino acid residues within the PPO enzyme. colab.wsresearchgate.netabertay.ac.ukmdpi.com This interaction further contributes to the inhibition of the enzyme by altering its three-dimensional structure and, consequently, its catalytic efficiency. researchgate.netabertay.ac.ukmdpi.com

Effects on PPO Secondary Structure (α-helix, β-sheet content)

Enzymatic Biocatalysis for Flavor Compound Production

Beyond its role as an enzyme inhibitor, this compound serves as a precursor in the enzymatic synthesis of important flavor compounds. researchgate.netresearchgate.netimreblank.chimreblank.ch Specifically, it is used in the lipase-assisted generation of 2-furfurylthiol, a potent aroma compound. researchgate.netresearchgate.netimreblank.ch

The enzymatic hydrolysis of S-2-furfuryl thioacetate using lipase (B570770) from Candida rugosa can produce 2-furfurylthiol. researchgate.netresearchgate.net In an aqueous medium at room temperature and a pH of 5.8, this reaction can achieve a yield of 80% after one hour. researchgate.net This biocatalytic approach offers an environmentally friendly method for producing natural thiol-based flavorings. researchgate.net The reaction can also be performed in organic solvents like n-hexane and n-pentane, which can improve the stability of the resulting thiol. researchgate.netimreblank.ch

Microbial and Enzyme-Driven Pathways for 2-Furfurylthiol Production

The transformation of this compound into the potent aroma compound 2-furfurylthiol (FFT) is a significant process in the development of flavors in various fermented foods and beverages. frontiersin.orgfrontiersin.org This conversion is primarily facilitated by microbial and enzymatic activities.

Microorganisms, including yeasts, molds, and bacteria, are central to the fermentation processes where FFT is generated. frontiersin.orgnih.gov These microorganisms secrete a variety of enzymes that can catalyze the hydrolysis of this compound to produce 2-furfurylthiol. frontiersin.orgnih.gov

One of the key enzymes identified in this process is lipase. frontiersin.orgnih.govresearchgate.net For instance, lipase from Candida albicans and Candida rugosa has been shown to effectively catalyze the hydrolysis of S-2-furfuryl thioacetate to yield 2-furfurylthiol. frontiersin.orgnih.govresearchgate.netimreblank.ch This enzymatic hydrolysis provides an alternative, environmentally friendly route for the production of natural thiols. frontiersin.orgfrontiersin.orgnih.gov

The process can be summarized by the following reaction:

S-2-Furfuryl thioacetate + H₂O --(Lipase)--> 2-Furfurylthiol + Acetic Acid

Research has demonstrated that the efficiency of this enzymatic conversion can be influenced by various factors. For example, in a study using lipase from Candida rugosa, the enzymatic hydrolysis of S-2-furfuryl thioacetate to 2-furfurylthiol reached a yield of 80% after one hour of reaction time at room temperature and a pH of 5.8. researchgate.netimreblank.ch

Beyond direct enzymatic hydrolysis of this compound, microbial metabolism can also lead to the formation of 2-furfurylthiol through pathways involving other precursors. For example, baker's yeast (Saccharomyces cerevisiae) can produce 2-furfurylthiol from the biotransformation of a cysteine-furfural conjugate. researchgate.net In this process, furfural (B47365) and L-cysteine act as precursors. frontiersin.org The yeast metabolizes these compounds, with the cysteine desulfhydrase enzyme playing a role in producing the necessary HS⁻ anion for the reaction with furfural or its derivatives. mdpi.com

Metabolic Mechanisms and Driving Factors in Microorganisms

The metabolic conversion of this compound and related compounds by microorganisms is influenced by a range of factors that can drive the production of 2-furfurylthiol.

Enzyme Activity and Substrate Availability: The presence and activity of specific enzymes, such as lipases, are crucial for the hydrolysis of this compound. frontiersin.orgnih.govresearchgate.net The availability of the substrate, S-2-furfuryl thioacetate, directly impacts the rate and yield of 2-furfurylthiol formation. imreblank.chimreblank.ch

pH and Temperature: The pH of the environment significantly affects both the rate of enzymatic hydrolysis and the stability of the resulting 2-furfurylthiol. Studies on the enzymatic hydrolysis of S-2-furfuryl thioacetate have shown that while the reaction rate may be similar across a range of pH values, the yield of 2-furfurylthiol can vary. For instance, a maximum yield of 74% was achieved at pH 5.8, which decreased to 50% at pH 8.0. imreblank.chimreblank.ch Temperature also plays a critical role, with lower temperatures generally leading to slower reaction rates but increased stability of the thiol product. imreblank.ch

Incubation Conditions: For microbial transformations, conditions such as aerobic versus anaerobic environments can influence the outcome. In the case of baker's yeast converting cysteine-furfural conjugate to 2-furfurylthiol, anaerobic conditions were found to be optimal. researchgate.net

Precursor Availability: The formation of 2-furfurylthiol is not solely dependent on this compound. Microorganisms can utilize other precursors like furfural and a sulfur source, such as L-cysteine or hydrogen sulfide (B99878) (H₂S). frontiersin.orgfrontiersin.orgresearchgate.net The availability of these precursors, which can be generated from the breakdown of carbohydrates and amino acids by microbial enzymes, is a key driving factor. frontiersin.orgnih.gov For example, the production of H₂S by yeast is linked to the formation of 2-furfurylthiol from furfural. mdpi.com

Metabolic Pathways of Precursors: The metabolism of furfural itself is a critical aspect. Microorganisms can convert furfural to furfuryl alcohol through reduction reactions or to 2-furoic acid through oxidation. nih.govresearchgate.net The subsequent reaction of furfuryl alcohol with H₂S can then yield 2-furfurylthiol. frontiersin.orgfrontiersin.org The specific metabolic pathways active in a particular microorganism will therefore dictate the efficiency of 2-furfurylthiol production from these precursors.

Table 1: Factors Influencing 2-Furfurylthiol (FFT) Production from this compound and Related Precursors

| Factor | Effect on FFT Production | References |

|---|---|---|

| Enzyme | Lipase from Candida species catalyzes the hydrolysis of this compound to FFT. | frontiersin.orgnih.govresearchgate.net |

| pH | Affects enzyme activity and FFT stability, with optimal yields observed at slightly acidic pH (e.g., 5.8). | imreblank.chimreblank.ch |

| Temperature | Influences reaction rate and product stability; lower temperatures can enhance stability. | imreblank.ch |

| Incubation Mode | Anaerobic conditions can be more favorable for certain microbial transformations leading to FFT. | researchgate.net |

| Precursors | Availability of furfural and a sulfur source (L-cysteine, H₂S) is crucial for microbial FFT synthesis. | frontiersin.orgfrontiersin.orgresearchgate.net |

Interactions with Biological Systems at a Molecular Level

This compound can interact with biological systems, exhibiting effects such as repellency towards certain microorganisms.

Repellent Effects on Microorganisms (e.g., Tetrahymena)

Research has shown that this compound exerts a strong repellent effect on the ciliated protozoan Tetrahymena pyriformis. semmelweis.hunih.govresearchgate.net This organism is often used as a model in chemotaxis studies to understand how cells respond to chemical stimuli in their environment.

In studies investigating the chemotactic behavior of Tetrahymena towards various odorants and tastants, this compound was identified as one of the most potent repellents. semmelweis.hunih.govresearchgate.net A significant repellent action was observed at a concentration as low as 10⁻¹² M. semmelweis.hunih.govresearchgate.net This high sensitivity suggests a specific interaction between the this compound molecule and the chemosensory receptors of the ciliate. semmelweis.hunih.govresearchgate.net

The exact molecular mechanism underlying this repellent effect is still under investigation. Generally, chemotactic responses in organisms like Tetrahymena are thought to be mediated by intracellular signaling pathways, potentially involving cyclic AMP (cAMP) or inositol (B14025) 1,4,5-trisphosphate (IP₃). nih.govresearchgate.net However, studies on the effects of various odorants on Tetrahymena did not find significant activation of phospholipase C (PLC) or PI3K pathways by attractant compounds, indicating that other signaling pathways may be involved. semmelweis.hunih.gov The specific pathway triggered by the repellent action of this compound remains to be fully elucidated.

The strong response of Tetrahymena to this compound highlights the sensitivity of biological systems to even slight changes in molecular structure. semmelweis.hunih.govresearchgate.net

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in exploring the plausible reaction pathways for molecules containing the thioacetate (B1230152) group. While specific DFT studies focusing exclusively on furfuryl thioacetate's reaction mechanisms are not widely published, valuable insights can be drawn from research on closely related thioacetate reactions, such as the copper-catalyzed Ullmann-type C–S cross-coupling reaction between potassium thioacetate and aryl halides. acs.org

In the context of copper-catalyzed cross-coupling reactions involving thioacetate, DFT calculations have been used to study the mechanism in detail. acs.org The findings suggest that the catalytically active species is a complex of copper, a ligand (like 1,10-phenanthroline), and the thioacetate. acs.org The reaction is proposed to proceed through an oxidative addition–reductive elimination pathway. acs.orgresearchgate.net This mechanism involves the oxidative addition of the aryl halide to the copper(I) center, forming an unstable copper(III) intermediate. acs.org This is followed by the reductive elimination of the final product, the aryl thioacetate, which regenerates the catalyst. acs.orgsci-hub.se Kinetic studies support this pathway, showing no evidence of radical intermediates, which is consistent with an oxidative addition cross-coupling process. acs.org

Alternative reaction mechanisms, including single electron transfer (SET) and halogen atom transfer (HAT), have also been evaluated using DFT calculations for the copper-catalyzed C-S coupling of thioacetate. acs.orgresearchgate.net The computational results indicate that the oxidative addition–reductive elimination pathway, which proceeds through the unstable copper(III) intermediate, is energetically more favorable than the other potential mechanisms like SET or HAT. acs.orgresearchgate.net The single electron transfer mechanism involves the transfer of an electron to a substrate to form a radical anion, which then fragments. researchgate.net Computational and experimental analyses, however, found no evidence for the presence of radical species that would support the SET or HAT pathways in these copper-catalyzed systems. acs.org

Investigation of Oxidative Addition–Reductive Elimination Mechanisms

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor molecule like an enzyme. This method has been specifically applied to this compound to understand its interaction with enzymes.

Molecular docking simulations have been performed to investigate how S-furfuryl thioacetate (S-Ft) interacts with polyphenol oxidase (PPO), a key enzyme responsible for enzymatic browning in fruits and vegetables. researchgate.netabertay.ac.uk These simulations are crucial in explaining the compound's observed ability to inhibit the browning of fresh-cut potatoes. researchgate.netresearchgate.netcolab.ws The results from these simulations illustrate that S-furfuryl thioacetate can bind to PPO, and this binding is a key part of its inhibitory action. researchgate.netabertay.ac.uk The binding of S-Ft to PPO is suggested to induce conformational changes in the enzyme's secondary structure. researchgate.netabertay.ac.ukresearchgate.net Specifically, studies indicated that the treatment with S-Ft led to a decrease in the α-helix content and an increase in the β-sheet content of PPO. researchgate.netabertay.ac.ukresearchgate.net